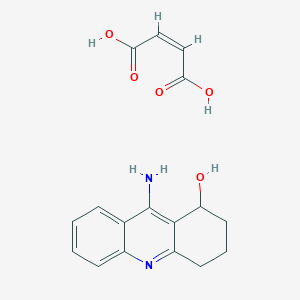

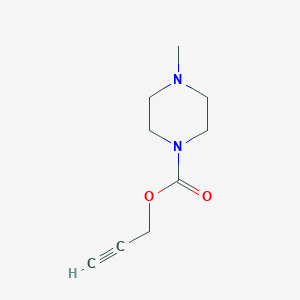

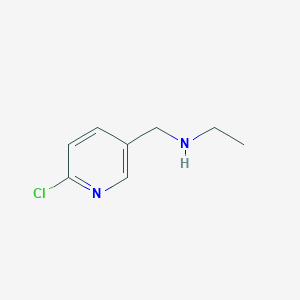

![molecular formula C6H4ClN3 B048849 4-Chlor-1H-imidazo[4,5-c]pyridin CAS No. 2770-01-6](/img/structure/B48849.png)

4-Chlor-1H-imidazo[4,5-c]pyridin

Übersicht

Beschreibung

Synthesis Analysis The synthesis of imidazo[4,5-c]pyridine derivatives often employs palladium-catalyzed amidation or copper-catalyzed reactions, highlighting the versatile approaches to constructing this heterocyclic scaffold. For instance, copper- and palladium-catalyzed amidation reactions are used to synthesize substituted imidazo[4,5-c]pyridines, utilizing N-aryl substrates synthesized through copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine (Wilson, Rosenberg, Kaminsky, & Clark, 2014). Another example is the synthesis of imidazo[4,5-b]pyridines and -pyrazines via a Pd-catalyzed amide coupling reaction, demonstrating a method to access products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine in monomeric and dimeric forms are explored through XRD, IR, and Raman studies. DFT quantum chemical calculations provide insights into the stability and unique vibrational modes specific to the imidazopyridine skeleton. The existence of an N-H···N intermolecular hydrogen bond is a key feature, contributing to the stability of its dimeric form (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties The chemical reactions involving imidazo[4,5-c]pyridines are diverse, ranging from halogenation reactions, which demonstrate how the introduction of an oxo group activates the pyridine nucleus for halogenation, to novel multicomponent cascade reactions that efficiently construct complex molecules under solvent-free conditions. These reactions underscore the reactivity and functional group diversity attainable with imidazo[4,5-c]pyridine derivatives (Yutilov & Svertilova, 1994); (Li, Cao, Wang, Lv, & Wen, 2012).

Physical Properties Analysis The physical properties of 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives can be inferred from studies on similar compounds, where hydrogen bonding and crystal packing patterns play significant roles. The analysis of vibrational spectra, X-ray, and molecular structure using DFT calculations helps in understanding the physical properties, including stability and intermolecular interactions (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Chemical Properties Analysis The chemical properties of 4-Chloro-1H-imidazo[4,5-c]pyridine compounds, such as their reactivity towards halogenation and participation in multicomponent reactions, reflect their versatility in organic synthesis. These compounds' ability to undergo various chemical transformations makes them valuable in synthesizing complex molecules, demonstrating their significant role in medicinal chemistry and organic synthesis. The chemical properties analysis also highlights the potential for creating novel compounds through efficient synthetic routes (Yutilov & Svertilova, 1994); (Li, Cao, Wang, Lv, & Wen, 2012).

Wissenschaftliche Forschungsanwendungen

Modulation des GABAA-Rezeptors

4-Chlor-1H-imidazo[4,5-c]pyridin-Derivate wurden als positive allosterische Modulatoren des GABAA-Rezeptors identifiziert . Diese Anwendung ist bedeutend bei der Entwicklung von Therapeutika für neurologische Erkrankungen, da GABAA-Rezeptoren eine entscheidende Rolle bei der inhibitorischen Neurotransmission im Zentralnervensystem spielen.

Hemmung der Protonenpumpe

Verbindungen der Imidazo[4,5-c]pyridin-Klasse, einschließlich 4-Chlor-Derivate, haben Aktivität als Protonenpumpenhemmer gezeigt . Diese Inhibitoren sind essenziell für die Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren, indem sie die Magensäureproduktion reduzieren.

Aromatasehemmung

Die strukturelle Ähnlichkeit von Imidazo[4,5-c]pyridin-Derivaten zu Purinen ermöglicht es ihnen, als Aromatasehemmer zu fungieren . Aromatase ist ein Enzym, das Androgene in Östrogene umwandelt, und seine Hemmung ist eine Schlüsselstrategie bei der Behandlung von hormonabhängigem Brustkrebs.

Antikrebsanwendungen

Einige Derivate von this compound wurden als vielversprechend für die Entwicklung neuer Antikrebsmittel identifiziert . Diese Anwendung ist entscheidend für die Entwicklung neuer Antikrebsmittel mit möglicherweise geringeren Nebenwirkungen als bestehende Medikamente.

Antimikrobielle Aktivität

Neuere Studien haben die antimikrobiellen Eigenschaften neuer Imidazo[4,5-c]pyridin-Derivate untersucht . Diese Verbindungen haben sich gegen verschiedene Krankheitserreger als vielversprechend erwiesen, was auf eine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet.

Antivirale Aktivität

This compound wird als Reagenz bei der Synthese von Verbindungen wie 3-Brom-3-Deazaneplanocin und 3-Brom-3-Deazaaristeromycin verwendet, die antivirale Aktivität zeigen . Dies unterstreicht seine Rolle bei der Synthese von Therapeutika, die auf Virusinfektionen abzielen.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity .

Mode of Action

It is known to be involved in the synthesis of compounds with antiviral activity .

Result of Action

It is known to be used in the synthesis of compounds exhibiting antiviral activity , suggesting it may have a role in inhibiting viral replication or other related processes.

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially impact its stability.

Eigenschaften

IUPAC Name |

4-chloro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJMLXBBZRWBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418716 | |

| Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2770-01-6 | |

| Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2770-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Chloro-1H-imidazo[4,5-c]pyridine in the synthesis of anticonvulsant agents?

A1: 4-Chloro-1H-imidazo[4,5-c]pyridine serves as a crucial starting material in the synthesis of imidazo[4,5-c]pyridine derivatives investigated for their anticonvulsant activity. [, ] Specifically, it acts as a scaffold that undergoes further modifications at the 4th position to introduce various alkylamino groups. This structural modification is key to developing potent anticonvulsant agents. [] For example, reacting 4-Chloro-1H-imidazo[4,5-c]pyridine with different amines leads to the creation of 1-benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines, a class of compounds demonstrating significant anticonvulsant properties against maximal electroshock-induced seizures in rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

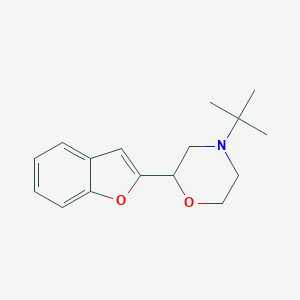

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)

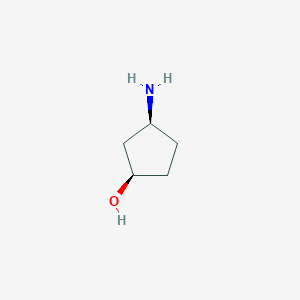

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

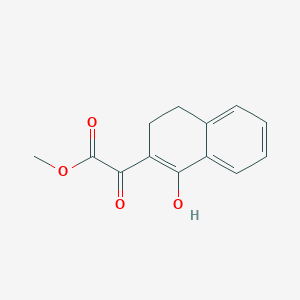

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)